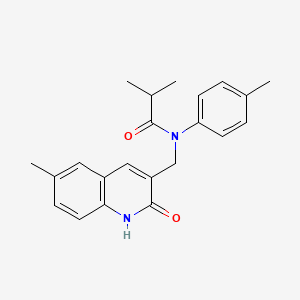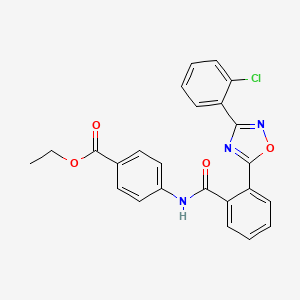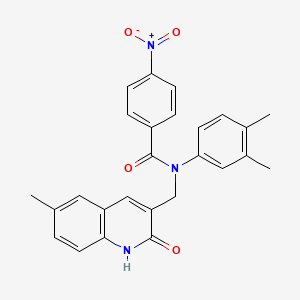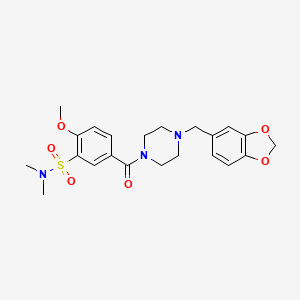
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide, also known as HMI-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in pre-clinical studies, making it an attractive candidate for further investigation.
Mechanism of Action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide exerts its anti-cancer effects by targeting the protein nucleolin. Nucleolin is overexpressed in many cancer cells and plays a critical role in cell proliferation and survival. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide binds to nucleolin and disrupts its function, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the replication of the hepatitis C virus and to reduce inflammation in animal models of sepsis.
Advantages and Limitations for Lab Experiments
One advantage of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as antibodies. However, like all experimental compounds, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has limitations. For example, it may have off-target effects that need to be carefully evaluated.
Future Directions
There are several possible future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide. One area of interest is the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide analogs that may have improved efficacy or reduced toxicity. Another direction is the investigation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide in combination with other anti-cancer agents to determine whether it may have synergistic effects. Finally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide and its potential applications in various disease states.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide involves several steps, including the condensation of 2-hydroxy-6-methylquinoline with p-tolylisobutyric acid, followed by the addition of a methyl group to the nitrogen atom. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(19-8-5-15(3)6-9-19)13-18-12-17-11-16(4)7-10-20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBWVYVSCXGAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














